4-Chloroacridine
Overview
Description
4-Chloroacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Preparation Methods
The synthesis of 4-Chloroacridine typically involves the chlorination of acridine. One common method is the reaction of acridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a solvent like chloroform . The reaction conditions usually require heating to facilitate the substitution of a hydrogen atom with a chlorine atom on the acridine ring.
Industrial production methods for acridine derivatives often involve the condensation of diphenylamine with chloroform in the presence of aluminum chloride or the distillation of acridone over zinc dust . These methods can be adapted for the production of this compound by incorporating chlorination steps.
Chemical Reactions Analysis
4-Chloroacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoacridine derivatives.
Scientific Research Applications
4-Chloroacridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Chloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
4-Chloroacridine is similar to other acridine derivatives, such as:
Amsacrine: An anticancer agent that also intercalates with DNA.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with anticancer activity.
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can enhance its ability to interact with certain molecular targets, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloroacridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXZGRKDRKMPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183005 | |
Record name | Acridine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28814-25-7 | |
Record name | Acridine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028814257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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